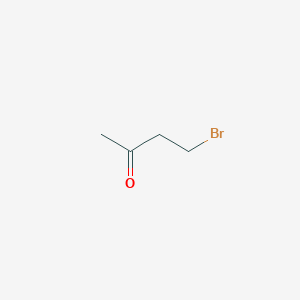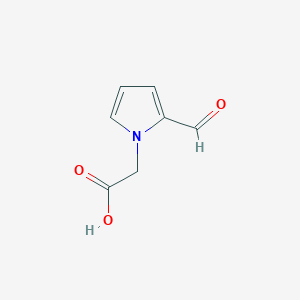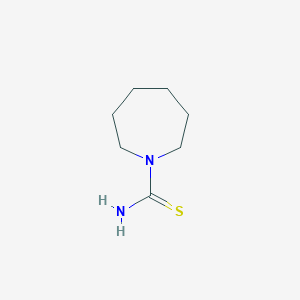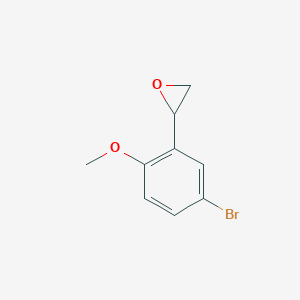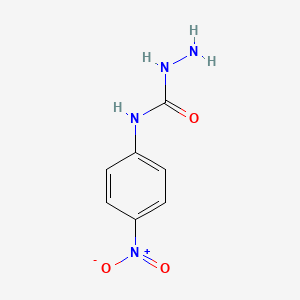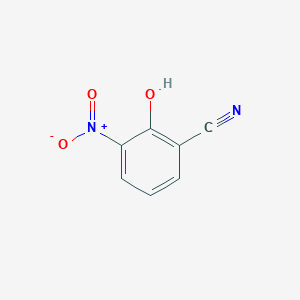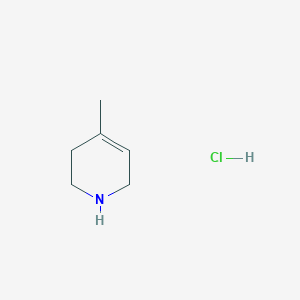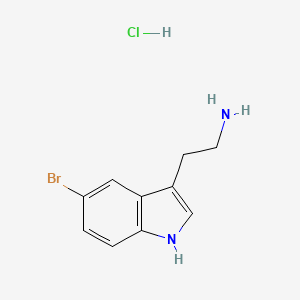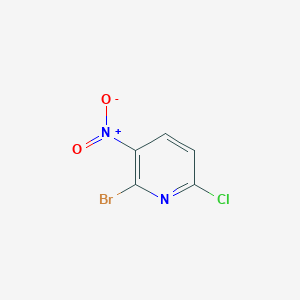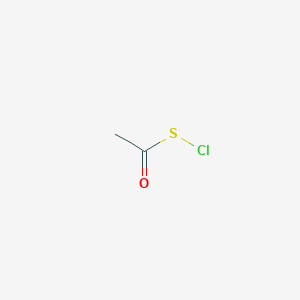
1-(Chlorosulfanyl)-1-oxoethane
Descripción general
Descripción
1-(Chlorosulfanyl)-1-oxoethane, also known as Chlorosulfonyl isocyanate (CSI), is a versatile reagent in organic synthesis . It is represented as ClS(O)2-N=C=O and consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O). Because of its resulting electrophilicity, the use of CSI in chemical synthesis requires relatively inert solvents such as chlorocarbons, acetonitrile, and ethers .
Synthesis Analysis
CSI is prepared by treating cyanogen chloride with sulfur trioxide, the product being distilled directly from the reaction mixture . The addition reaction of CSI with 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione resulted in the formation of ylidenesulfamoyl chloride .Molecular Structure Analysis
The structure of CSI is represented as ClS(O)2-N=C=O. It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .Chemical Reactions Analysis
The molecule has two electrophilic sites, the carbon and the S(VI) center . CSI has been employed for the preparation of β-lactams, some of which are medicinally important . Other reactions of CSI include cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides and conversion of primary alcohols to carbamates .Physical And Chemical Properties Analysis
The physical and chemical properties of CSI include a colorless liquid appearance, a density of 1.626 g/cm3, a melting point of -44 °C, and a boiling point of 107 °C . It decomposes in water and is soluble in chlorocarbons and acetonitrile .Aplicaciones Científicas De Investigación
Bioremediation and Environmental Cleanup
Microbial Dehalorespiration with Vicinal Dichlorinated Alkanes : Research has shown the potential of using specific microbial strains, like Desulfitobacterium dichloroeliminans, for the bioremediation of chlorinated compounds like 1,2-dichloroethane. This approach could be effective for in-situ detoxification in contaminated groundwater sites (De Wildeman et al., 2003).
Bioelectrochemical Systems for Decontamination : Studies have demonstrated that microbial fuel cells (MFCs) can effectively degrade 1,2-dichloroethane while generating electricity. This innovative approach not only removes the contaminant but also provides a renewable energy source (Pham et al., 2009).
Industrial Applications
Synthesis of Dichloroethanones : In the chemical industry, the chlorination of 1-arylethanones to produce 1-aryl-2,2-dichloroethanones is a significant reaction. This process has practical applications in the synthesis of fine chemicals (Terent’ev et al., 2004).
Catalysis and Chemical Reactions : Certain catalysts, like CrOx/LaSrMnCoO6, have been shown to be effective in the oxidation of 1,2-dichloroethane. These catalysts are promising for efficient destruction of chlorinated volatile organic compounds in industrial settings (Tian et al., 2019).
Atmospheric Studies
- Atmospheric Hydroxyl Radical Studies : Research involving 1,1,1-trichloroethane has provided insights into the behavior of atmospheric hydroxyl radicals, crucial for understanding air pollutant degradation and climate change impacts (Prinn et al., 2001).
Safety and Hazards
CSI is toxic, corrosive, flammable, and reacts violently with water . It is classified as a flammable liquid (Category 2) and an aspiration hazard (Category 1) .
Relevant Papers The relevant papers for CSI can be found and explored using academic paper search and recommendation systems . These systems can provide a comprehensive and complete overview of current research and developments related to CSI.
Propiedades
IUPAC Name |
S-chloro ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClOS/c1-2(4)5-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWTVOZZMFLZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499532 | |
| Record name | 1-(Chlorosulfanyl)-1-oxoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6405-82-9 | |
| Record name | 1-(Chlorosulfanyl)-1-oxoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



